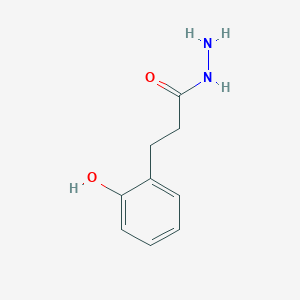

3-(2-Hydroxyphenyl)propanohydrazide

Description

Properties

IUPAC Name |

3-(2-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYZQISHSPGPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310221 | |

| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24535-13-5 | |

| Record name | 24535-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3-(2-Hydroxyphenyl)propanohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Hydroxyphenyl)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic pathway, commencing from the readily available precursor, 3,4-dihydrocoumarin. It elucidates the underlying chemical principles for each synthetic step, offering insights into reaction mechanisms and optimization strategies. Furthermore, this guide presents a multi-faceted characterization workflow, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The integration of these analytical methods provides a self-validating system for structural confirmation and purity assessment of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical experimental framework and a deeper theoretical understanding of the chemistry involved.

Introduction and Scientific Rationale

Hydrazide moieties are a cornerstone in medicinal chemistry, recognized for their versatile biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a phenolic group, specifically a 2-hydroxyphenyl substituent, introduces the potential for enhanced biological activity through mechanisms such as hydrogen bonding and metal chelation.[2] The compound 3-(2-Hydroxyphenyl)propanohydrazide combines these two key pharmacophores, making it a compelling candidate for further investigation in drug discovery programs.

The synthetic strategy outlined herein is predicated on the principle of efficiency and accessibility, utilizing 3,4-dihydrocoumarin as a cost-effective and commercially available starting material.[3] The ring-opening of this lactone with hydrazine hydrate offers a direct and high-yielding route to the desired hydrazide, minimizing the need for complex multi-step syntheses.[4] This approach underscores a commitment to practical and scalable chemical synthesis.

The subsequent characterization is designed to provide unambiguous structural verification. Each analytical technique offers a unique and complementary piece of structural information. Proton and Carbon-13 NMR spectroscopy will elucidate the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will provide the definitive molecular weight and fragmentation pattern.

Synthetic Pathway and Mechanism

The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide is achieved through a nucleophilic acyl substitution reaction, specifically the hydrazinolysis of a cyclic ester (lactone).

Overall Reaction:

Causality of Experimental Choices:

-

Starting Material: 3,4-Dihydrocoumarin is an ideal precursor due to the inherent reactivity of the lactone ring towards nucleophiles. The ester linkage is susceptible to cleavage, providing a direct pathway to the propanoic acid derivative.

-

Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the lactone. Its use in excess ensures the reaction proceeds to completion.

-

Solvent: A protic solvent such as ethanol or methanol is typically employed to facilitate the dissolution of both reactants and to participate in the proton transfer steps of the reaction mechanism.

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier for the ring-opening reaction, ensuring a reasonable reaction rate.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide.

Materials:

-

3,4-Dihydrocoumarin (C₉H₈O₂)

-

Hydrazine Hydrate (N₂H₄·H₂O, 80% solution)

-

Ethanol (95%)

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydrocoumarin (e.g., 0.1 mol) in ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (e.g., 0.3 mol, 3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 3-(2-Hydroxyphenyl)propanohydrazide, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Add hot distilled water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C.

Characterization and Data Analysis

A thorough characterization of the synthesized 3-(2-Hydroxyphenyl)propanohydrazide is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, the N-H protons of the hydrazide group, and the phenolic hydroxyl proton. The chemical shifts, integration values, and coupling patterns will be consistent with the proposed structure.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide, the aromatic carbons, and the aliphatic carbons of the propyl chain.[3]

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| Phenolic OH | 9.0 - 10.0 (broad) | - |

| Ar-CH₂ | 2.8 - 3.0 | ~30 |

| CH₂-C=O | 2.4 - 2.6 | ~35 |

| C=O | - | 170 - 175 |

| NH | 4.0 - 4.5 (broad) | - |

| NH₂ | 7.5 - 8.5 (broad) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[5][6]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Phenol) | 3200 - 3600 (broad) |

| N-H (Hydrazide) | 3200 - 3400 (sharp, multiple bands)[7] |

| C=O (Amide I) | 1630 - 1680 (strong)[8] |

| N-H bend (Amide II) | 1510 - 1570 |

| C-N stretch | 1400 - 1450 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-(2-Hydroxyphenyl)propanohydrazide (C₉H₁₂N₂O₂). Key fragmentation patterns would likely involve the loss of the hydrazide group and cleavage of the propyl chain.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization of 3-(2-Hydroxyphenyl)propanohydrazide.

Potential Applications and Future Directions

The synthesized 3-(2-Hydroxyphenyl)propanohydrazide serves as a valuable scaffold for the development of novel therapeutic agents. The presence of the hydrazide functionality allows for further chemical modification, such as the formation of hydrazones, which are known to possess a wide range of biological activities.[2] Future research could focus on:

-

Derivatization: Synthesizing a library of hydrazone derivatives by reacting 3-(2-Hydroxyphenyl)propanohydrazide with various aldehydes and ketones.

-

Biological Screening: Evaluating the synthesized compounds for their antimicrobial, anticancer, and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective drug candidates.

Conclusion

This technical guide has detailed a straightforward and efficient method for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide from 3,4-dihydrocoumarin. The comprehensive characterization protocol, employing NMR, IR, and MS, provides a robust framework for structural verification and purity assessment. The presented information serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this promising molecular scaffold for therapeutic applications.

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 2020-2024. [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]

-

Tipton, T., Stone, D. A., & KuBulat, K. (1988). Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry, 92(2), 296-302. [Link]

-

ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. [Link]

-

ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

-

Lin, C. H., & Lin, C. C. (1963). Direct Synthesis of Dihydrocoumarin and Its Derivatives. The Journal of Organic Chemistry, 28(3), 843-845. [Link]

-

ResearchGate. (n.d.). Reactions with coumarin VII. [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2289. [Link]

-

MDPI. (n.d.). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. [Link]

-

PubChem. (n.d.). Dihydrocoumarin. [Link]

-

Shabeer, T. K., K. S, S., & A, H. (2021). Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. Research Journal of Pharmacy and Technology, 14(10), 5565-5570. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 3-(2-Hydroxyphenyl)propanohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxyphenyl)propanohydrazide

This guide provides a comprehensive technical overview of the predicted physicochemical properties, synthesis, analytical characterization, and potential applications of 3-(2-Hydroxyphenyl)propanohydrazide. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge and data from analogous structures to build a foundational understanding of this novel compound.

Introduction and Scientific Context

3-(2-Hydroxyphenyl)propanohydrazide is a multifaceted organic molecule featuring three key structural motifs: a phenolic ring, a flexible three-carbon aliphatic chain, and a terminal hydrazide group. While direct experimental literature on this specific compound is not extensively available, its constituent parts are well-characterized in chemical and pharmaceutical sciences. The hydrazide functional group, in particular, is a well-established pharmacophore present in numerous biologically active compounds, including antimicrobial, antitubercular, and antidepressant agents.[1][2]

The presence of a 2-hydroxyphenyl (catechol-like) moiety introduces the potential for metal chelation, a property often associated with enzymatic inhibition and other biological activities. This guide, therefore, serves as a predictive analysis, leveraging established chemical principles and data from its precursor, 3-(2-hydroxyphenyl)propanoic acid, and related hydrazide-containing molecules to forecast its properties and guide future experimental work.

Molecular Structure and Synthetic Pathway

The foundational step in understanding a compound is defining its structure and a viable synthetic route.

Chemical Structure

The structure combines an aromatic phenol with a propanohydrazide side chain, creating a molecule with both hydrogen bond donor and acceptor capabilities, as well as aromatic and aliphatic regions.

Caption: Proposed synthetic workflow for 3-(2-Hydroxyphenyl)propanohydrazide.

Core Physicochemical Properties

The following table summarizes the predicted physicochemical properties. These values are derived from the compound's structure and data available for its precursors and analogous molecules.

| Property | Predicted Value / Description | Rationale & References |

| IUPAC Name | 3-(2-Hydroxyphenyl)propanehydrazide | Standard chemical nomenclature. |

| Molecular Formula | C₉H₁₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 180.21 g/mol | Calculated from the molecular formula. |

| Appearance | Pale cream or off-white crystalline solid | Based on the appearance of its precursor, 3-(2-hydroxyphenyl)propionic acid. [3] |

| Melting Point | Estimated 110 - 125 °C | The precursor melts at 84-91 °C. [3]The polar hydrazide group increases intermolecular hydrogen bonding, which is expected to raise the melting point significantly. |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water; insoluble in non-polar solvents like hexane. | The molecule has polar (hydroxyl, hydrazide) and non-polar (phenyl ring) regions. Solubility follows the "like dissolves like" principle. |

| pKa₁ (Phenolic OH) | ~9.5 - 10.5 | Typical pKa for a phenolic hydroxyl group. |

| pKa₂ (Hydrazide) | ~2.5 - 3.5 | The hydrazide moiety can be protonated under acidic conditions. This is a typical pKa for the conjugate acid of a hydrazide. |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural elucidation and confirmation. The following are predicted spectral characteristics.

-

¹H NMR (in DMSO-d₆, 400 MHz):

-

δ 9.0-9.5 ppm (s, 1H): Phenolic -OH proton.

-

δ 8.5-9.0 ppm (s, 1H): -C(=O)NH- proton.

-

δ 6.7-7.2 ppm (m, 4H): Aromatic protons on the phenyl ring.

-

δ 4.2-4.5 ppm (s, broad, 2H): -NH₂ protons.

-

δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

δ 2.1-2.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ ~170 ppm: Carbonyl carbon (-C=O).

-

δ ~154 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ 115-130 ppm: Remaining aromatic carbons.

-

δ ~34 ppm: Methylene carbon adjacent to the carbonyl group.

-

δ ~25 ppm: Methylene carbon adjacent to the aromatic ring.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3300 cm⁻¹ (broad): O-H stretching from the phenol.

-

~3200-3300 cm⁻¹: N-H stretching vibrations from the -NH and -NH₂ groups.

-

~1640-1660 cm⁻¹ (strong): C=O stretching (Amide I band).

-

~1530-1550 cm⁻¹: N-H bending (Amide II band).

-

~1250 cm⁻¹: C-O stretching of the phenol.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 181.0977

-

[M+Na]⁺: m/z 203.0796

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazino group (-NHNH₂) or cleavage at the C-C bonds of the propyl chain.

-

Analytical Characterization Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and stability of pharmaceutical compounds. [4][5]

Rationale for Method Selection

The presence of a phenyl ring provides strong UV absorbance, making UV detection ideal. The compound's moderate polarity is well-suited for reverse-phase chromatography on a C18 column.

Step-by-Step HPLC Protocol

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Filter both solvents through a 0.45 µm membrane filter and degas.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of 3-(2-Hydroxyphenyl)propanohydrazide.

-

Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute as necessary with the mobile phase for analysis.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Gradient Elution: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Caption: General workflow for HPLC analysis.

Potential Biological Significance and Applications

The hydrazide moiety is a cornerstone of many therapeutic agents. Its incorporation into the 3-(2-hydroxyphenyl)propane backbone suggests several avenues for biological investigation.

-

Antimicrobial Activity: Hydrazides and their condensation products, hydrazones, are widely reported to possess antibacterial and antifungal properties. [1]The mechanism often involves the inhibition of essential microbial enzymes.

-

Anti-inflammatory Properties: The structural similarity to phenylpropanoic acids, a class that includes well-known NSAIDs, suggests potential anti-inflammatory activity.

-

Anticancer Potential: Numerous hydrazide-hydrazone derivatives have been investigated as cytotoxic agents against various cancer cell lines. [2]* Chelating Agent and Intermediate: The molecule can act as a bidentate or tridentate ligand for various metal ions, a property that can be exploited in designing metal-based therapeutics or sensors. Furthermore, it is a key intermediate for synthesizing a diverse library of hydrazones by reacting it with various aldehydes and ketones, allowing for fine-tuning of its biological activity.

Conclusion

3-(2-Hydroxyphenyl)propanohydrazide emerges as a compound of significant interest, bridging the well-established biological relevance of the hydrazide functional group with the versatile chemistry of the hydroxyphenyl scaffold. While this guide provides a robust, predictive framework for its physicochemical properties, it underscores the need for empirical validation. The proposed synthetic and analytical methods offer a clear path for researchers to produce and characterize this molecule. Its potential as a precursor for novel bioactive agents makes it a compelling target for future research in medicinal chemistry and drug discovery.

References

- Elsevier. The Determination of Hydrazino-Hydrazide Groups - 1st Edition.

- Pergamon.

- Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.

- ResearchGate.

- Chem-Impex. 3-(2-Hydroxyphenyl)propionic acid.

- PubMed Central. A review exploring biological activities of hydrazones.

- PubMed Central.

Sources

Spectroscopic Blueprint of a Bioactive Scaffold: An In-Depth Technical Guide to 3-(2-Hydroxyphenyl)propanohydrazide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(2-Hydroxyphenyl)propanohydrazide, a molecule of interest in medicinal chemistry and drug development due to its hydrazide and phenol functional groups. As the development of novel therapeutics increasingly relies on the precise characterization of molecular entities, a thorough understanding of their spectroscopic signatures is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the causality behind experimental choices and the interpretation of the resulting spectra, this guide serves as a vital resource for researchers, scientists, and professionals in the field of drug development, enabling unambiguous identification and characterization.

Introduction: The Significance of Spectroscopic Characterization

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. Among these, spectroscopic analysis stands as a cornerstone for elucidating molecular structure, confirming identity, and assessing purity.[1][2][3] The compound 3-(2-Hydroxyphenyl)propanohydrazide incorporates a phenolic hydroxyl group, an aromatic ring, a flexible propyl chain, and a hydrazide moiety. These features confer the potential for diverse biological activities, making a detailed structural analysis essential for understanding its structure-activity relationships.

This guide moves beyond a mere presentation of data, offering insights into the "why" behind the "how" of spectroscopic analysis. We will explore the nuances of sample preparation, the rationale for selecting specific analytical techniques, and the logical framework for interpreting the complex data streams generated by NMR, IR, and MS instrumentation.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's architecture is critical for interpreting its spectroscopic output. The structure of 3-(2-Hydroxyphenyl)propanohydrazide is depicted below.

Caption: Molecular Structure of 3-(2-Hydroxyphenyl)propanohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 3-(2-Hydroxyphenyl)propanohydrazide.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is deliberate; its ability to form hydrogen bonds helps in sharpening the signals of labile protons (OH and NH), which would otherwise be broad or unobservable in other solvents.[1]

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Experiments: Standard 1H, 13C, and 2D correlation experiments (COSY, HSQC).

-

Temperature: 298 K.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum provides a roadmap for understanding the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 | Singlet | 1H | OH (Phenolic) | The acidic proton of the phenol is expected to be significantly deshielded and will appear as a singlet due to rapid exchange. Its chemical shift is highly dependent on concentration and temperature. |

| ~8.9 | Singlet | 1H | NH (Hydrazide) | The amide-like proton is also labile and appears as a singlet. Its downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group. |

| ~7.0-7.2 | Multiplet | 2H | Ar-H | Aromatic protons in close proximity to the electron-donating hydroxyl group. |

| ~6.7-6.9 | Multiplet | 2H | Ar-H | Aromatic protons further from the hydroxyl group. |

| ~4.2 | Broad Singlet | 2H | NH₂ (Hydrazide) | These protons are also labile and typically appear as a broad singlet. |

| ~2.8 | Triplet | 2H | -CH₂-Ar | Methylene group adjacent to the aromatic ring, split by the neighboring CH₂ group. |

| ~2.4 | Triplet | 2H | -CH₂-C=O | Methylene group adjacent to the carbonyl, split by the neighboring CH₂ group. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the hydrazide is characteristically found in this downfield region. |

| ~155 | C-OH (Aromatic) | The aromatic carbon directly attached to the hydroxyl group is significantly deshielded. |

| ~130 | C (Aromatic) | Quaternary aromatic carbon. |

| ~128 | CH (Aromatic) | Aromatic methine carbon. |

| ~126 | CH (Aromatic) | Aromatic methine carbon. |

| ~120 | CH (Aromatic) | Aromatic methine carbon. |

| ~115 | CH (Aromatic) | Aromatic methine carbon shielded by the hydroxyl group. |

| ~35 | -CH₂-C=O | Methylene carbon adjacent to the carbonyl group. |

| ~25 | -CH₂-Ar | Methylene carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the method of choice for solid samples as it requires minimal sample preparation.[8]

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Place a small amount of the solid 3-(2-Hydroxyphenyl)propanohydrazide sample onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

IR Spectral Analysis (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3400-3200 | O-H Stretch | Phenolic -OH | Broad, Strong |

| 3350-3250 | N-H Stretch | Hydrazide -NH, -NH₂ | Medium, often two bands for -NH₂ |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~1650 | C=O Stretch (Amide I) | Hydrazide | Strong, Sharp |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium to Weak |

| ~1550 | N-H Bend (Amide II) | Hydrazide | Medium |

| ~1250 | C-O Stretch | Phenol | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[9] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization (EI)-MS

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis (Predicted)

The predicted mass spectrum of 3-(2-Hydroxyphenyl)propanohydrazide is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion:

-

m/z 180: [M]⁺•, corresponding to the molecular weight of the compound.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways of 3-(2-Hydroxyphenyl)propanohydrazide in EI-MS.

Interpretation of Key Fragments:

-

m/z 107: This prominent peak likely arises from the cleavage of the C-C bond between the two methylene groups, leading to the formation of the stable hydroxybenzyl cation.

-

m/z 77: Subsequent loss of a carbonyl group (CO) from the m/z 107 fragment would yield the phenyl cation.

-

m/z 73: A McLafferty rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage, could produce this fragment.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of 3-(2-Hydroxyphenyl)propanohydrazide through NMR, IR, and MS provides a detailed and self-validating spectroscopic blueprint of the molecule. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups, including the phenolic hydroxyl, hydrazide, and aromatic moieties. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior under ionization.

This in-depth guide, grounded in established spectroscopic principles and predictive methodologies, serves as an authoritative reference for researchers. The presented protocols and data interpretations are designed to ensure scientific integrity and empower drug development professionals to confidently identify, characterize, and utilize this promising molecular scaffold in their research endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Britannica. (2023). Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. youtube.com [youtube.com]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. Visualizer loader [nmrdb.org]

- 6. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 7. app.nmrium.com [app.nmrium.com]

- 8. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 9. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Crystal Structure of 3-(2-Hydroxyphenyl)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 3-(2-hydroxyphenyl)propanohydrazide. While a publicly deposited crystal structure for this specific molecule is not available as of the date of this publication, this document outlines the necessary methodologies to obtain and analyze its structure, drawing upon established principles and data from closely related compounds.

Introduction: The Significance of Hydrazide Scaffolds in Medicinal Chemistry

Hydrazides are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery. Their unique structural and electronic properties allow them to act as valuable scaffolds in the design of novel therapeutic agents. The presence of the hydrazide functional group (-CONHNH2) imparts a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties[1]. The ability of the hydrazide moiety to form stable complexes with various metal ions also contributes to its diverse pharmacological profile[2][3].

The focus of this guide, 3-(2-hydroxyphenyl)propanohydrazide, incorporates a phenolic hydroxyl group, which is a common feature in many biologically active molecules. This hydroxyl group can participate in hydrogen bonding and act as a proton donor or acceptor, influencing the molecule's interaction with biological targets. A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its potential mechanism of action and for guiding the rational design of more potent and selective drug candidates.

Synthesis and Crystallization

The synthesis of 3-(2-hydroxyphenyl)propanohydrazide is a straightforward process that can be achieved through a two-step reaction sequence starting from readily available commercial reagents.

Synthetic Pathway

The synthesis involves the initial formation of a methyl ester from a suitable precursor, followed by hydrazinolysis to yield the final hydrazide product. A common starting material for this synthesis is 3-(2-hydroxyphenyl)propanoic acid.

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub: are you are robot? [sci-hub.st]

The Therapeutic Potential of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Abstract

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, hydrazide-containing compounds have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, promising subclass: 3-(2-hydroxyphenyl)propanohydrazide derivatives. The inherent structural features of this scaffold, namely the phenolic hydroxyl group and the hydrazide moiety, suggest a rich potential for diverse biological interactions. This document provides an in-depth exploration of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the anticancer, antimicrobial, and antioxidant activities of these compounds. The insights and methodologies presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore and advance this promising class of molecules.

Introduction: The Scientific Rationale for Investigating 3-(2-Hydroxyphenyl)propanohydrazide Derivatives

The 3-(2-hydroxyphenyl)propanohydrazide core represents a compelling starting point for the development of novel therapeutics. The rationale for its investigation is rooted in the established biological activities of its constituent functional groups. The phenolic moiety is a well-known pharmacophore, contributing to antioxidant properties and acting as a hydrogen bond donor, which can facilitate interactions with biological targets.[1] The hydrazide group is a versatile functional handle that allows for the straightforward synthesis of a diverse library of derivatives, and it is a key component in many biologically active molecules, including antitubercular and antidepressant agents.[2][3]

The combination of these features in the 3-(2-hydroxyphenyl)propanohydrazide scaffold suggests the potential for synergistic or unique biological activities. Derivatives of structurally similar phenolic hydrazides have demonstrated significant promise as anticancer, antimicrobial, and antioxidant agents.[4][5][6] This guide will delve into the specifics of these potential applications, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Synthetic Pathways: From Precursor to a Library of Derivatives

The synthesis of 3-(2-hydroxyphenyl)propanohydrazide and its derivatives is a multi-step process that begins with commercially available starting materials. The general synthetic strategy involves the esterification of 3-(2-hydroxyphenyl)propanoic acid, followed by hydrazinolysis to form the core hydrazide, and subsequent condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.

Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide (Core Scaffold)

The foundational step is the synthesis of the 3-(2-hydroxyphenyl)propanohydrazide core. This is typically achieved through a two-step process:

-

Esterification of 3-(2-Hydroxyphenyl)propanoic Acid: The commercially available 3-(2-hydroxyphenyl)propanoic acid is first converted to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid such as sulfuric acid in the presence of an alcohol (methanol or ethanol) as both the solvent and reactant.[4] The reaction mixture is typically refluxed to drive the reaction to completion.

-

Hydrazinolysis of the Ester: The resulting ester is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group, yielding the desired 3-(2-hydroxyphenyl)propanohydrazide. This reaction is typically carried out in an alcoholic solvent at reflux.[4]

Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide

-

Esterification:

-

To a solution of 3-(2-hydroxyphenyl)propanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 3-(2-hydroxyphenyl)propanoate.

-

-

Hydrazinolysis:

-

Dissolve the methyl 3-(2-hydroxyphenyl)propanoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (5 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the 3-(2-hydroxyphenyl)propanohydrazide.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Derivatization to Hydrazones

The hydrazide functional group provides a convenient point for diversification. Condensation of the 3-(2-hydroxyphenyl)propanohydrazide with a variety of aromatic and heterocyclic aldehydes or ketones yields a library of N'-substituted hydrazone derivatives.[5] This reaction is typically acid-catalyzed and carried out in a suitable solvent like ethanol. The choice of the aldehyde or ketone is critical as the substituent on this part of the molecule can significantly influence the biological activity.

Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives (Hydrazones)

-

To a solution of 3-(2-hydroxyphenyl)propanohydrazide (1 equivalent) in ethanol (10 volumes), add the desired aldehyde or ketone (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification if necessary.

Caption: General synthetic workflow for 3-(2-hydroxyphenyl)propanohydrazide derivatives.

Biological Activities and Mechanistic Considerations

While specific data for 3-(2-hydroxyphenyl)propanohydrazide derivatives is emerging, the biological activities of structurally similar phenolic hydrazides provide a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Hydrazide-hydrazone derivatives are a well-established class of anticancer agents.[7][8] Their proposed mechanisms of action are diverse and can include:

-

Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G1, S, or G2/M).[7]

-

Enzyme Inhibition: Some hydrazones are known to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) or tyrosine kinases.[7]

Structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells.[5] It is plausible that 3-(2-hydroxyphenyl)propanohydrazide derivatives will exhibit similar activities, which can be evaluated using the protocols outlined below.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-(2-hydroxyphenyl)propanohydrazide derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have shown significant promise in this area, with activity against a broad spectrum of bacteria and fungi.[6][9] The antimicrobial mechanism of action for these compounds is not fully elucidated but may involve:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the cell membrane, disrupting its function.

-

Inhibition of Essential Enzymes: These compounds could inhibit enzymes that are vital for microbial metabolism and survival.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed potent, broad-spectrum antimicrobial activity against both ESKAPE bacteria and drug-resistant Candida species.[9] This suggests that the 3-(2-hydroxyphenyl)propanohydrazide scaffold is a promising starting point for the development of new antimicrobial drugs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for each microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture is the MBC/MFC.

Caption: Workflow for evaluating the biological activities of the derivatives.

Antioxidant Activity

The phenolic hydroxyl group in the 3-(2-hydroxyphenyl)propanohydrazide scaffold is a key structural feature that suggests inherent antioxidant potential.[1] Phenolic compounds can act as antioxidants through several mechanisms:

-

Radical Scavenging: They can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[10]

-

Metal Chelation: By chelating metal ions such as iron and copper, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

The antioxidant activity of hydrazide derivatives has been well-documented, and the presence of a phenolic group is expected to enhance this property.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Preparation: Prepare solutions of the synthesized compounds in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the compound solutions. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Presentation and Interpretation

To facilitate the comparison and interpretation of the biological activity data, it is crucial to present the results in a clear and structured format.

Table 1: In Vitro Anticancer Activity of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives

| Compound ID | R-group | Cell Line | IC50 (µM) ± SD (48h) |

| 1a | -H | A549 | Data to be generated |

| 1b | 4-Cl | A549 | Data to be generated |

| 1c | 4-OCH3 | A549 | Data to be generated |

| Doxorubicin | - | A549 | Reference value |

| 1a | -H | MCF-7 | Data to be generated |

| 1b | 4-Cl | MCF-7 | Data to be generated |

| 1c | 4-OCH3 | MCF-7 | Data to be generated |

| Doxorubicin | - | MCF-7 | Reference value |

Table 2: Antimicrobial Activity of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives

| Compound ID | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 1a | -H | Data to be generated | Data to be generated | Data to be generated |

| 1b | 4-Cl | Data to be generated | Data to be generated | Data to be generated |

| 1c | 4-OCH3 | Data to be generated | Data to be generated | Data to be generated |

| Ciprofloxacin | - | Reference value | Reference value | - |

| Fluconazole | - | - | - | Reference value |

Table 3: Antioxidant Activity of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives

| Compound ID | R-group | DPPH Scavenging IC50 (µM) ± SD |

| 1a | -H | Data to be generated |

| 1b | 4-Cl | Data to be generated |

| 1c | 4-OCH3 | Data to be generated |

| Ascorbic Acid | - | Reference value |

Future Perspectives and Conclusion

The 3-(2-hydroxyphenyl)propanohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological interactions, makes them an attractive target for further investigation.

Future research in this area should focus on:

-

Expansion of the Compound Library: Synthesis and screening of a larger and more diverse library of derivatives to establish robust structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed anticancer and antimicrobial activities.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

References

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]

-

Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(39), 35368-35381. [Link]

- Karakuş, S., Tok, F., Abas, B. İ., Tütüncü, E., Kalkan, N. K., Türk, S., & Çevik, Ö. (2022). Synthesis, in vitro anticancer activity, and molecular docking studies of novel hydrazide-hydrazones derived from articaine. Journal of Molecular Structure, 1265, 133423.

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7177. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarin derivatives.

- Taha, M., et al. (2016). Synthesis, in vitro α-amylase inhibitory, antioxidant, and molecular docking studies of 2-aryl-4H-benzo-[h]chromen-4-one derivatives. Bioorganic & medicinal chemistry, 24(12), 2795-2802.

-

Aziz, M. A., et al. (2018). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(11), 1581-1587. [Link]

-

Phan, T. N. V., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(8), 756. [Link]

-

Mali, S. N., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6523. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

Stana, A., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Journal of the Iranian Chemical Society, 19(11), 4785-4796. [Link]

- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The scientific world journal, 2013.

-

Ibrahim, K. M., Zaky, R. R., Gomaa, E. A., & Abd El-Hady, M. N. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 284-293. [Link]

- Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

- Zengin, G., et al. (2022). Phytochemical Screening, Antioxidant, and Enzyme Inhibitory Properties of Three Prangos Species (P. heyniae, P. meliocarpoides var. meliocarpoides, and P. uechtritzii). Plants, 11(17), 2262.

- Sharma, P., & Kumar, A. (2012). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 4(4), 1493-1503.

-

Grybaitė, B., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]

-

Khdera, H., Saad, S., Moustapha, A., & Kandil, F. (2023). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry, 11(2), 19-30. [Link]

- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & analytical biochemistry, 1(1), 1-10.

- Zaky, R. R., Gomaa, E. A., Abd El-Hady, M. N., & Ibrahim, K. M. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 284-293.

- Grybaitė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Mali, S. N., & Singh, R. K. (2022). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Journal of Heterocyclic Chemistry, 2022.

Sources

- 1. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 3-(2-Hydroxyphenyl)propanohydrazide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the synthesis and in vitro evaluation of the antioxidant potential of a novel compound, 3-(2-Hydroxyphenyl)propanohydrazide. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant agents. 3-(2-Hydroxyphenyl)propanohydrazide is a promising candidate due to its structural features: a phenolic hydroxyl group, which is a known radical scavenger, and a hydrazide moiety, which can enhance antioxidant activity. This document details a proposed synthetic route for this compound and a comprehensive panel of in vitro assays to thoroughly characterize its antioxidant capacity. The protocols provided are designed to be robust and reproducible, enabling researchers to accurately assess the compound's potential as a therapeutic agent or a valuable chemical probe.

Introduction: The Rationale for 3-(2-Hydroxyphenyl)propanohydrazide as an Antioxidant

The antioxidant activity of phenolic compounds is well-established and primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The position of the hydroxyl group on the aromatic ring significantly influences the antioxidant capacity, with the ortho position, as in the 2-hydroxyphenyl group of our target compound, contributing to the stabilization of the phenoxyl radical through intramolecular hydrogen bonding.[2]

Furthermore, the incorporation of a hydrazide (-CONHNH2) moiety is a strategic design element. Hydrazide derivatives have been reported to possess significant antioxidant properties, potentially by participating in electron transfer reactions or by chelating metal ions that can catalyze oxidative reactions.[3][4] The combination of the 2-hydroxyphenyl group and the propanohydrazide side chain in a single molecule presents a compelling case for synergistic or enhanced antioxidant activity.

This guide, therefore, outlines the necessary steps to first synthesize 3-(2-Hydroxyphenyl)propanohydrazide and then to systematically evaluate its antioxidant potential through a series of well-established in vitro assays.

Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide

The proposed synthesis of 3-(2-Hydroxyphenyl)propanohydrazide is a two-step process starting from the commercially available 3-(2-hydroxyphenyl)propionic acid. The first step is an esterification of the carboxylic acid, followed by hydrazinolysis to yield the final product.

Step 1: Esterification of 3-(2-Hydroxyphenyl)propionic Acid

The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine. A standard Fischer esterification method is proposed.

Protocol:

-

To a solution of 3-(2-hydroxyphenyl)propionic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-(2-hydroxyphenyl)propanoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of Methyl 3-(2-Hydroxyphenyl)propanoate

The methyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.[5]

Protocol:

-

Dissolve methyl 3-(2-hydroxyphenyl)propanoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid, 3-(2-Hydroxyphenyl)propanohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A [label="3-(2-Hydroxyphenyl)propionic Acid"]; B [label="Esterification\n(Methanol, H₂SO₄, Reflux)"]; C [label="Methyl 3-(2-Hydroxyphenyl)propanoate"]; D [label="Hydrazinolysis\n(Hydrazine Hydrate, Ethanol, Reflux)"]; E [label="3-(2-Hydroxyphenyl)propanohydrazide"];

A -> B -> C -> D -> E; }

Proposed synthesis of 3-(2-Hydroxyphenyl)propanohydrazide.

In Vitro Antioxidant Assays

A panel of four complementary in vitro assays is recommended to comprehensively evaluate the antioxidant potential of 3-(2-Hydroxyphenyl)propanohydrazide. These assays cover different mechanisms of antioxidant action, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol: [7]

-

Reagent Preparation:

-

Prepare a stock solution of 3-(2-Hydroxyphenyl)propanohydrazide in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.

-

Add 180 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

DPPH_Radical [label="DPPH• (Violet)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant (H-A)"]; DPPH_Neutral [label="DPPH-H (Yellow)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Radical [label="Antioxidant Radical (A•)"];

DPPH_Radical -> Reaction [label=" + Antioxidant (H-A)"]; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> DPPH_Neutral; Reaction -> Antioxidant_Radical; }

Mechanism of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagent Preparation:

-

Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate in water.

-

To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of various concentrations of the test compound or standard (e.g., Trolox) to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value.

-

ABTS_Radical [label="ABTS•+ (Blue-Green)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant"]; ABTS_Neutral [label="ABTS (Colorless)"]; Oxidized_Antioxidant [label="Oxidized Antioxidant"];

ABTS_Radical -> Reaction [label=" + Antioxidant"]; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> ABTS_Neutral; Reaction -> Oxidized_Antioxidant; }

Mechanism of the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][12] The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant. This assay is based on a single electron transfer mechanism.

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound or a standard (e.g., FeSO₄·7H₂O) at various concentrations to the wells.

-

Add 190 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the absorbance values of the ferrous sulfate standards.

-

The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

-

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂•⁻).[15] In the phenazine methosulfate-NADH (PMS-NADH) system, superoxide radicals are generated and reduce nitroblue tetrazolium (NBT) to a purple formazan product. Antioxidants that scavenge the superoxide radical will inhibit the formation of formazan. The decrease in absorbance at 560 nm indicates superoxide radical scavenging activity.

Protocol: [16]

-

Reagent Preparation:

-

Prepare solutions of NBT (156 µM), NADH (468 µM), and PMS (60 µM) in phosphate buffer (100 mM, pH 7.4).

-

-

Assay Procedure:

-

In a tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of various concentrations of the test compound.

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Data Analysis:

-

Calculate the percentage of superoxide radical scavenging activity as described for the DPPH assay.

-

Determine the IC50 value.

-

Data Presentation and Interpretation

All quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison. The primary metric for comparison will be the IC50 value, which represents the concentration of the compound required to achieve 50% of the maximum effect in each assay. A lower IC50 value indicates a higher antioxidant potency.

| Assay Type | Test Compound (IC50 in µM) | Standard Antioxidant | Standard (IC50 in µM) |

| DPPH Radical Scavenging | Experimental Value | Ascorbic Acid | Experimental Value |

| ABTS Radical Scavenging | Experimental Value | Trolox | Experimental Value |

| FRAP | Experimental Value (FRAP value) | Ferrous Sulfate | Standard Curve |

| Superoxide Radical Scavenging | Experimental Value | Quercetin | Experimental Value |

The results from this panel of assays will provide a comprehensive profile of the antioxidant activity of 3-(2-Hydroxyphenyl)propanohydrazide. Strong activity in the DPPH and ABTS assays would suggest potent radical scavenging capabilities through both HAT and SET mechanisms. A high FRAP value would confirm its reducing power. Efficacy in the superoxide radical scavenging assay would indicate its potential to mitigate the effects of this specific and biologically relevant ROS.

Conclusion

This technical guide provides a robust framework for the synthesis and in vitro antioxidant evaluation of 3-(2-Hydroxyphenyl)propanohydrazide. The proposed methodologies are based on well-established and validated protocols, ensuring the generation of reliable and reproducible data. The successful execution of these experiments will provide valuable insights into the antioxidant potential of this novel compound, paving the way for further investigation into its mechanisms of action and potential therapeutic applications in diseases associated with oxidative stress.

References

-

Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

-

Yu, J., et al. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 141(3), 2536-2543. [Link]

-

Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Link]

-

Sagar, B. K. (2021). Antioxidant activity: DPPH assay. Bio-protocol, 11(15), e4138. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

-

Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

G-Biosciences. (n.d.). FRAP Assay Kit Guide. [Link]

-

Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 145, 107069. [Link]

-

Georgieva, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6229. [Link]

- Google Patents. (n.d.). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.

-

Kanatt, S. R., et al. (2018). Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extract of different medicinal plants. Journal of Pharmacognosy and Phytochemistry, 7(5), 1264-1269. [Link]

-

Stoyanova, A., et al. (2021). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 26(11), 3209. [Link]

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link]

-

Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. [Link]

-

Mysyk, R., et al. (2023). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

-

Popov, I., et al. (2024). Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. Molecules, 29(1), 234. [Link]

-

ResearchGate. (n.d.). How to convert anhydrides into acid hydrazide?. [Link]

-

IOSR Journal. (2017). Superoxide radical scavenging activity and reducing capacity assessment of some important medicinal plants of Gujarat, India. [Link]

-

Iuga, C., et al. (2022). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Antioxidants, 11(3), 481. [Link]

-

Mysyk, R., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of organic chemistry, 67(26), 9471–9474. [Link]

-

Hazra, B., et al. (2008). Antioxidant and free radical scavenging activity of Spondias pinnata. BMC Complementary and Alternative Medicine, 8, 63. [Link]

-

Stoyanova, A., et al. (2021). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Arhiv za farmaciju, 71(2), 125-139. [Link]

-

Popa, C. V., et al. (2021). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Antioxidants, 10(9), 1364. [Link]

-

ResearchGate. (n.d.). Superoxide scavenging activity. [Link]

-

Sestili, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of Molecular Structure, 1125, 339-346. [Link]

-